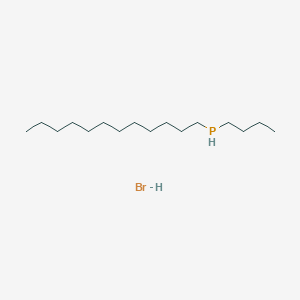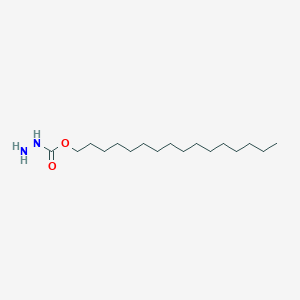
Hexadecyl hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates. These compounds are characterized by the presence of a hydrazide functional group bonded to a carboxylic acid. This compound is particularly notable for its long alkyl chain, which imparts unique properties to the molecule, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecyl hydrazinecarboxylate can be synthesized through several methods. One common approach involves the reaction of hexadecyl chloride with hydrazine hydrate in the presence of a base. This reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the reduction of hexadecyl nitrocarboxylate using hydrazine hydrate and a suitable catalyst. This reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process begins with the preparation of hexadecyl chloride, which is then reacted with hydrazine hydrate in a continuous flow reactor. The product is subsequently purified using distillation and crystallization techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl hydrazinecarboxylate undergoes several types of chemical reactions, including:
Reduction: Reduction of this compound can yield hexadecyl aminecarboxylate.
Substitution: The hydrazide group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Iron phthalocyanine as a catalyst under aerobic conditions.
Reduction: Hydrazine hydrate in the presence of a suitable catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Hexadecyl azocarboxylate.
Reduction: Hexadecyl aminecarboxylate.
Substitution: Derivatives with different functional groups replacing the hydrazide group.
Aplicaciones Científicas De Investigación
Hexadecyl hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of azo compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of hexadecyl hydrazinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. The long alkyl chain enhances its ability to interact with lipid membranes, potentially disrupting cellular processes .
Comparación Con Compuestos Similares
Hexadecyl hydrazinecarboxylate can be compared with other hydrazinecarboxylates such as:
Methyl hydrazinecarboxylate: Shorter alkyl chain, different solubility and reactivity properties.
Ethyl hydrazinecarboxylate: Similar reactivity but different physical properties due to the shorter chain length.
Benzyl hydrazinecarboxylate: Aromatic ring imparts different chemical and physical properties.
This compound is unique due to its long alkyl chain, which provides distinct hydrophobic characteristics and influences its reactivity and applications.
Propiedades
Número CAS |
89761-30-8 |
|---|---|
Fórmula molecular |
C17H36N2O2 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
hexadecyl N-aminocarbamate |
InChI |
InChI=1S/C17H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17(20)19-18/h2-16,18H2,1H3,(H,19,20) |
Clave InChI |
DMWVMZCCVWOPIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea](/img/structure/B14374832.png)
![1-[Cyclopropyl(phenyl)methyl]urea](/img/structure/B14374834.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)
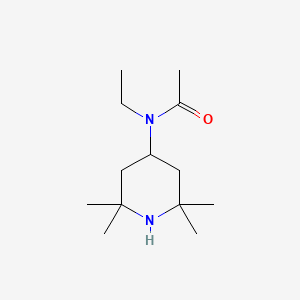
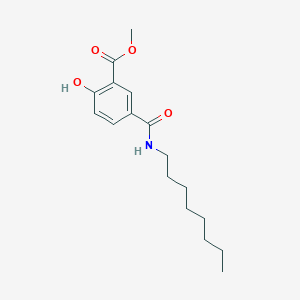
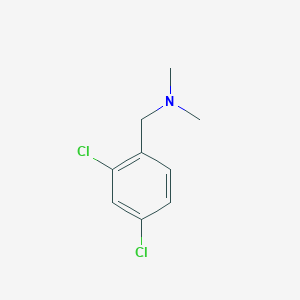
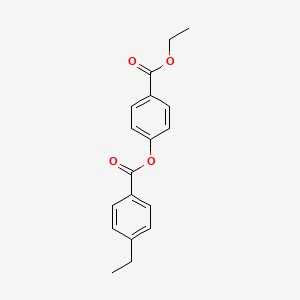
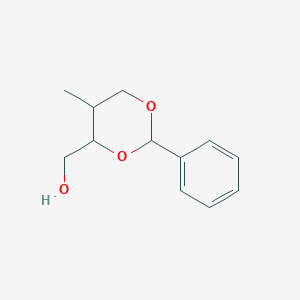
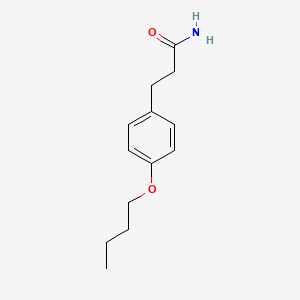
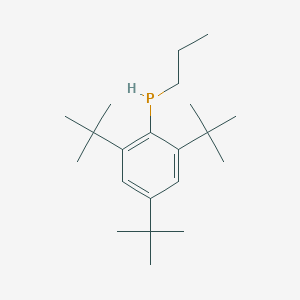
![5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid](/img/structure/B14374892.png)
